molecular formula C21H25ClN2O3S B2831661 N-(4-chlorophenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-01-3

N-(4-chlorophenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2831661
CAS RN: 1021118-01-3
M. Wt: 420.95
InChI Key: OETKBSOGIYOVCY-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of both CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. CP-55940 was first synthesized in the 1980s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom and five carbon atoms) linked to a benzenesulfonyl group and an ethylacetamide moiety. The presence of these functional groups makes it an interesting candidate for drug design and synthesis .

Pharmacological Applications

a. Targeted Kinase Inhibition: The compound’s piperidine core suggests potential kinase inhibition activity. Researchers have explored its effects on specific kinases involved in cancer and other diseases. For instance, derivatives of this compound have been designed as dual inhibitors of the clinically relevant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

b. Antimicrobial Properties: Investigations into the compound’s antimicrobial activity have revealed promising results. Researchers have synthesized derivatives with modified substituents to enhance their efficacy against bacterial and fungal pathogens .

c. Anti-Inflammatory Effects: Given the presence of the benzenesulfonyl group, the compound may exhibit anti-inflammatory properties. Studies have explored its potential as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease .

d. Neurological Disorders: The piperidine scaffold is often associated with central nervous system (CNS) activity. Researchers have investigated derivatives of this compound for their potential in treating neurological disorders, including neurodegenerative diseases and neuropathic pain .

e. Spiroderivatives and Drug Design: Spiropiperidines, a class of compounds derived from piperidines, have unique three-dimensional structures. Researchers have explored spiroderivatives of this compound as potential drug candidates, focusing on their interactions with specific receptors and enzymes .

f. Chemical Biology and Molecular Probes: The compound’s structural features make it suitable for chemical biology studies. Researchers have used it as a molecular probe to investigate biological processes, protein-ligand interactions, and cellular pathways .

Future Prospects

As the field of medicinal chemistry continues to evolve, further exploration of this compound and its derivatives is warranted. Researchers can optimize its pharmacokinetic properties, enhance selectivity, and explore additional therapeutic indications.

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-18-11-9-17(10-12-18)13-14-23-21(25)16-19-6-4-5-15-24(19)28(26,27)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKBSOGIYOVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

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